(3Z)-5-bromo-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
Description
This compound is a heterocyclic organic molecule featuring a fused thiazolo-triazole core linked to a brominated indole scaffold. Key structural attributes include:
- Z-configuration at the C3 position, stabilizing the planar conformation via conjugation.
- Bromine at C5 of the indole ring, enhancing electrophilic reactivity.
- 3-chlorophenyl substituent on the thiazolo-triazole moiety, contributing to steric bulk and lipophilicity.
- Propyl chain at N1, modulating solubility and bioavailability.
Properties
Molecular Formula |
C21H14BrClN4O2S |
|---|---|
Molecular Weight |
501.8 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-2-(3-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H14BrClN4O2S/c1-2-8-26-15-7-6-12(22)10-14(15)16(19(26)28)17-20(29)27-21(30-17)24-18(25-27)11-4-3-5-13(23)9-11/h3-7,9-10H,2,8H2,1H3/b17-16- |
InChI Key |
ZXGAZCZLICUZIR-MSUUIHNZSA-N |
Isomeric SMILES |
CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)/C1=O |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C1=O |
Origin of Product |
United States |
Biological Activity
The compound (3Z)-5-bromo-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.
- Chemical Formula : C16H13BrN4O2
- Molecular Weight : 373.20 g/mol
- CAS Number : 796074-92-5
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the efficient assembly of complex structures from simpler precursors. Recent studies have highlighted various synthetic pathways that yield high purity and yield rates for biologically active derivatives.
Anticancer Activity
Recent research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. For instance:
- Breast Cancer : The compound demonstrated promising activity against breast cancer cell lines, with IC50 values suggesting effective dose-response relationships.
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis and cell cycle arrest in cancer cells, likely mediated through the modulation of key signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : The efficacy was assessed against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Results : The compound showed notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (μg/mL) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin (10) |
| Escherichia coli | 25 | Streptomycin (20) |
Antiviral Activity
Emerging data suggest potential antiviral effects against various viral pathogens. The compound's ability to inhibit viral replication may be linked to its structural characteristics that allow interaction with viral enzymes.
Case Studies
-
Study on Anticancer Effects :
- A recent study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.
- The study reported a mechanism involving the inhibition of the PI3K/Akt signaling pathway.
-
Antimicrobial Evaluation :
- A comprehensive evaluation using agar well diffusion methods indicated that the compound could effectively inhibit bacterial growth, especially against resistant strains.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substituents and core heterocycles, influencing physicochemical and biological properties.
Table 1: Structural Comparison
Key Observations :
- Halogen Effects : Bromine at C5 (target compound) vs. C3 () alters electronic distribution and binding affinity .
- Heterocycle Modifications : Replacing thiazolo-triazole (target) with benzoxazole () reduces planarity, affecting π-π stacking interactions .
Critical Analysis :
- The thioxothiazolidinone in ’s 5b exhibits potent activity due to the C=S group’s nucleophilic susceptibility, a feature absent in the target compound .
- The 3-chlorophenyl group in the target may mimic the 3-hydroxyphenyl in ’s 5b, but the lack of a hydroxyl reduces hydrogen-bonding capacity .
- The allyl group in ’s analog could confer higher metabolic lability compared to the target’s propyl chain .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
